molecular formula C22H23N3O2 B14938967 1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B14938967
M. Wt: 361.4 g/mol
InChI Key: WKCRJEVLTKCATR-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with a 2,5-dimethylphenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 2,5-dimethylphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Introduction of the Indole Moiety: This can be done via nucleophilic substitution or coupling reactions using indole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione: Unique due to the combination of the pyrrolidine-2,5-dione core with both a 2,5-dimethylphenyl group and an indole moiety.

    1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,4-dione: Similar structure but with a different substitution pattern on the pyrrolidine ring.

    1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,3-dione: Another similar compound with variations in the pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H23N3O2/c1-14-7-8-15(2)20(11-14)25-21(26)12-19(22(25)27)23-10-9-16-13-24-18-6-4-3-5-17(16)18/h3-8,11,13,19,23-24H,9-10,12H2,1-2H3

InChI Key

WKCRJEVLTKCATR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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